molecular formula C30H42O7 B150333 Drevogenin II CAS No. 125472-06-2

Drevogenin II

Cat. No.: B150333
CAS No.: 125472-06-2
M. Wt: 514.6 g/mol
InChI Key: MIOQFHJTRPQSEN-PCGKZSNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drevogenin II is a triterpenoid compound of research interest due to its structural relation to other bioactive drevogenins found in plants like Dregea volubilis . Research on related drevogenins suggests potential areas of investigation for this compound, particularly in the study of oxidative stress pathways. For example, Drevogenin D has demonstrated significant antioxidant and anticataractogenic activity in experimental models, where it was shown to inhibit oxidative stress, maintain calcium homeostasis, and prevent calpain-mediated proteolysis . The drevogenins are a class of steroidal compounds with complex hydroxylation patterns, and their specific biological activities are areas of active scientific inquiry . Researchers can utilize this compound to explore its potential mechanisms of action and applications in various biological models. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

125472-06-2

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate

InChI

InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1

InChI Key

MIOQFHJTRPQSEN-PCGKZSNXSA-N

SMILES

CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5

Isomeric SMILES

CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5

Synonyms

3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane
drevogenin II

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Structural Class Key Modifications Source Plant Part
Drevogenin D Triterpenoid aglycone Free hydroxyl groups at C-3, C-12, C-14 Leaves
Drevogenin P Polyoxypregnane Acetylated hydroxyl groups at C-11, C-12 Stems/Flowers
Drevogenin A Polyoxypregnane Hydroxyl and isovaleryl groups Stems
Volubiloside A Drevogenin D glycoside Glycosylation at C-3 with tetrasaccharide Flowers
Isodrevogenin P Pregnane derivative Epimeric configuration at C-17 Flowers

Key Observations :

  • Drevogenin D lacks glycosylation, enhancing its bioavailability compared to glycosylated derivatives like volubiloside A .
  • Drevogenin P and A feature acetyl and isovaleryl groups, respectively, which may alter their metabolic stability and target specificity .

Pharmacological Activities

Compound Antioxidant Activity (IC50) Anticataract Efficacy Other Activities
Drevogenin D DPPH: 43 µg/mL; Superoxide: 200.6 µg/mL Reduces lens opacity in rat models Anti-inflammatory, antidiabetic
Volubiloside A Not reported Indirect activity via glycoside hydrolysis Chondroprotective
Taraxerol Moderate (lipid peroxidation inhibition) Not reported Analgesic, anti-inflammatory
Kaempferol DPPH: ~20 µg/mL Not reported Anticancer, antimicrobial


Key Findings :

  • Drevogenin D outperforms volubiloside A in direct antioxidant assays due to its aglycone structure, which facilitates radical scavenging .
  • Unlike kaempferol (a flavonoid), drevogenins show unique anticataract effects by modulating selenite-induced oxidative stress in lens tissues .

Functional and Mechanistic Differences

  • Drevogenin D : Acts via upregulation of antioxidant enzymes (superoxide dismutase, catalase) and inhibition of lipid peroxidation .
  • Drevogenin P : Structural acetylation may enhance membrane permeability but reduce interaction with hydrophilic targets .
  • Volubiloside A : Glycosylation delays metabolic degradation, enabling sustained release of drevogenin D in vivo .

Preparation Methods

Solvent Extraction and Partitioning

Crude plant material (e.g., roots, stems) is dried, powdered, and subjected to sequential extraction using solvents of increasing polarity. A typical protocol involves:

  • Non-polar extraction : Hexane or petroleum ether to remove lipids and chlorophyll.

  • Intermediate polarity : Ethyl acetate or dichloromethane for terpenoids.

  • Polar extraction : Methanol or ethanol-water mixtures for glycosides and polar steroids.

The methanol extract is concentrated under reduced pressure and partitioned with water and n-butanol to isolate glycoside-rich fractions.

Chromatographic Purification

Column chromatography on silica gel (60–120 mesh) with gradient elution (chloroform:methanol:water) isolates this compound from co-extracted impurities. Reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) achieves final purification, yielding >95% purity.

Table 1: Solvent Systems for Column Chromatography

FractionSolvent Ratio (CHCl₃:MeOH:H₂O)Target Compounds
190:10:1Non-polar lipids
280:20:2Triterpenoids
370:30:3Pregnane glycosides

Chemical Synthesis Approaches

Chemical synthesis of this compound focuses on constructing its steroidal backbone and functionalizing key positions (e.g., C-3, C-12, C-20). Palladium-catalyzed cross-coupling and esterification reactions are pivotal.

Diosgenin as a Starting Material

Diosgenin, a readily available steroid precursor, undergoes selective oxidation and esterification to introduce hydroxyl and acyl groups. For example:

  • C-12 Hydroxylation : Diosgenin is treated with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to epoxidize the Δ⁵ double bond, followed by acid-catalyzed ring opening to yield 12β-hydroxydiosgenin.

  • Esterification : Steglich esterification with isovaleryl chloride under N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) introduces acyl groups at C-12 and C-20.

Table 2: Reaction Conditions for Esterification

ReagentSolventCatalystYield (%)
Isovaleryl chlorideDichloromethaneDCC/DMAP78
Acetic anhydridePyridine65

Palladium-Catalyzed Hydrogenolysis

A critical step involves deprotecting benzyl esters without saturating the Δ²⁰ double bond. High-pressure (130 kPa) hydrogenation with 10% Pd/C in ethanol-THF selectively removes benzyl groups while preserving the double bond.

Analytical Validation of Synthetic Products

Structural Elucidation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pregnane skeleton and acyl substitutions. Key signals include:

    • C-3 : δ 3.50 (1H, m, 3β-OH).

    • C-12 : δ 5.20 (1H, t, J = 6.5 Hz, 12β-O-isovaleryl).

  • Mass Spectrometry : High-resolution ESI-MS ([M+Na]⁺ m/z 575.3) verifies molecular formula C₃₁H₅₂O₈.

Purity Assessment

HPLC with UV detection (λ = 210 nm) quantifies purity. A typical method uses:

  • Column : C18 (4.6 × 250 mm, 5 μm).

  • Mobile phase : Acetonitrile:water (75:25), isocratic.

  • Retention time : 12.3 min.

Challenges in Large-Scale Production

Low Natural Abundance

This compound constitutes <0.01% of plant dry weight, necessitating synthetic routes for scalable production. Semi-synthesis from diosgenin reduces reliance on plant material but requires costly catalysts (e.g., Pd/C).

Stereochemical Control

Achieving the correct C/D cis ring junction demands chiral auxiliaries or asymmetric hydrogenation. Enzymatic resolution using lipases (e.g., Candida antarctica) improves stereoselectivity but complicates workflow .

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating Drevogenin II from natural sources, and how do extraction solvents impact yield?

  • Methodology : Use Soxhlet extraction or maceration with polar solvents (e.g., ethanol, methanol) followed by liquid-liquid partitioning. Chromatographic techniques like HPLC or TLC with silica gel columns can further purify the compound. Validate purity via NMR and mass spectrometry .
  • Experimental Design : Compare solvent polarity effects on yield using a factorial design, controlling for temperature and extraction time. Include triplicate runs to ensure reproducibility .

Q. How can researchers ensure the structural integrity of this compound during spectroscopic characterization?

  • Methodology : Combine UV-Vis spectroscopy (for chromophore identification) with 2D-NMR (e.g., COSY, HSQC) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries or databases like PubChem .
  • Data Contradiction Analysis : If spectral peaks deviate from literature, re-examine sample purity, solvent interactions, or consider stereochemical variations. Use computational tools (e.g., DFT calculations) to simulate NMR spectra for comparison .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological effects of this compound across in vitro vs. in vivo models?

  • Methodology : Conduct a systematic review/meta-analysis to identify confounding variables (e.g., dosage, administration routes, model species). Use the PICO framework to standardize comparisons: Population (cell lines vs. animal models), Intervention (this compound concentration), Comparison (positive/negative controls), Outcomes (e.g., anti-inflammatory markers) .
  • Data Integration : Apply multivariate regression to assess the influence of pharmacokinetic parameters (e.g., bioavailability) on observed discrepancies .

Q. How can molecular docking and CRISPR-Cas9 be integrated to study this compound’s mechanism of action?

  • Experimental Design :

Perform molecular docking (using AutoDock Vina or Schrödinger) to predict binding affinities with target proteins (e.g., NF-κB).

Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Use CRISPR-Cas9 to knockout candidate genes in cell lines and assess phenotypic changes post-Drevogenin II treatment .

  • Data Interpretation : Address false positives in docking by correlating in silico results with in vitro binding assays. Use Western blotting to confirm downstream protein expression changes .

Q. What are the best practices for replicating this compound’s reported bioactivity in independent studies?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets (e.g., dose-response curves, RNA-seq data) in repositories like Zenodo or Gene Expression Omnibus (GEO) .
  • Quality Control : Include internal controls (e.g., reference compounds with known activity) and validate assay reproducibility via inter-laboratory collaborations .

Methodological Frameworks

  • For Hypothesis Testing : Use the FINER criteria to evaluate feasibility, novelty, and relevance of research questions. For example:
    • Feasible: Can the proposed in vivo toxicity study be completed within budget and ethical guidelines?
    • Novel: Does the study address gaps in understanding this compound’s effects on mitochondrial pathways? .
  • For Literature Synthesis : Employ tools like Covidence or Rayyan for systematic screening of studies. Annotate conflicting findings using a standardized matrix (e.g., study design, sample size, outcomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.